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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)ethanol

Cat. No.: B099853 Get Quote

An In-depth Technical Guide to 2-(2-Chlorophenoxy)ethanol: Molecular Structure and

Physicochemical Properties

Abstract
This technical guide provides a comprehensive examination of 2-(2-Chlorophenoxy)ethanol
(CAS No: 15480-00-9), a chlorinated phenoxyethanol derivative. The document is structured to

serve researchers, scientists, and drug development professionals by detailing the compound's

molecular structure, chemical identity, and key physicochemical properties. We will explore its

structural characteristics, including the influence of ortho-chlorine substitution on its properties,

and present its spectroscopic profile. Furthermore, this guide outlines a plausible synthetic

route and discusses the compound's chemical reactivity. Safety and handling protocols are also

addressed, providing a holistic view for laboratory and industrial applications.

Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational for all research and development

activities. 2-(2-Chlorophenoxy)ethanol is systematically named to define its structure

unambiguously. Its core identity is established by a unique CAS Registry Number and can be

represented in various formats for computational and database searches.

Table 1: Chemical Identifiers for 2-(2-Chlorophenoxy)ethanol[1][2][3][4]
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Identifier Value

IUPAC Name 2-(2-chlorophenoxy)ethanol

Systematic Name 2-(2-chlorophenoxy)ethan-1-ol

CAS Number 15480-00-9

Molecular Formula C₈H₉ClO₂

Molecular Weight 172.61 g/mol

Common Synonyms
Ethanol, 2-(2-chlorophenoxy)-; 2-(2'-

Chlorophenoxy)ethanol

InChI
InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-

10/h1-4,10H,5-6H2

InChIKey FDQGMCQSIVZGHW-UHFFFAOYSA-N

SMILES C1=CC=C(C(=C1)OCCO)Cl

Molecular Structure and Conformation
The molecular architecture of 2-(2-Chlorophenoxy)ethanol consists of three key components:

a phenyl ring, an ether linkage, and a primary alcohol.

Chlorinated Phenyl Group: A chlorine atom is substituted at the ortho (position 2) of the

benzene ring. This substitution is critical as it influences the molecule's electronic properties

and steric hindrance around the ether bond, distinguishing it from its meta- and para-

isomers.

Ether Linkage: An ether group (-O-) connects the phenyl ring to the ethanol side chain. This

bond provides rotational flexibility to the molecule.

Ethanol Moiety: The -CH₂CH₂OH group provides a primary alcohol functional group, which is

a key site for chemical reactions and contributes to the compound's polarity and potential for

hydrogen bonding.

The ortho-positioning of the chlorine atom reduces the molecular symmetry compared to its

para-isomer, which can lead to a lower melting point.[5]
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Molecular structure of 2-(2-Chlorophenoxy)ethanol.

Physicochemical and Spectroscopic Properties
The physical properties of 2-(2-Chlorophenoxy)ethanol dictate its behavior in various solvents

and its conditions for handling and storage.

Table 2: Computed Physicochemical Properties

Property Value Source

Molecular Weight 172.61 g/mol PubChem[1]

XLogP3 2.0 PubChem[6]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Spectroscopic Profile
While detailed, specific spectra for this exact isomer are not widely published, its spectroscopic

characteristics can be reliably predicted based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show a

broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol

group, indicative of hydrogen bonding.[5] A strong peak around 1250 cm⁻¹ would be

characteristic of the C-O stretching of the aryl ether.[5] Additional peaks would correspond to

aromatic C=C stretching (1400-1600 cm⁻¹) and C-H stretching (aliphatic and aromatic,

~2850-3100 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display

distinct resonances for the aromatic protons, which would be more complex due to the ortho-

substitution. The two methylene groups (-OCH₂CH₂OH) would appear as two distinct triplets.

The hydroxyl proton would likely appear as a broad singlet.
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Synthesis and Reactivity
A plausible and common method for synthesizing phenoxyethanol derivatives is through

nucleophilic substitution.

Synthetic Route
2-(2-Chlorophenoxy)ethanol can be synthesized by reacting 2-chlorophenol with ethylene

oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH). The

base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks

the electrophilic ethylene oxide ring.[5]

Reactants

Reaction Conditions Product

2-Chlorophenol

Base Catalyst (e.g., NaOH)

Ethylene Oxide

Nucleophilic Attack 2-(2-Chlorophenoxy)ethanol

Click to download full resolution via product page

General workflow for the synthesis of 2-(2-Chlorophenoxy)ethanol.

Chemical Reactivity
The compound's reactivity is governed by its three functional groups:

Alcohol Group: The primary alcohol can be oxidized to form the corresponding aldehyde or

carboxylic acid, 2-(2-chlorophenoxy)acetic acid, using appropriate oxidizing agents.[5]

Aromatic Ring: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic

substitution reactions under specific conditions, allowing for further functionalization.[5]

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic

conditions.
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Applications in Research and Drug Development
Phenoxyethanol derivatives are widely used as intermediates in organic synthesis. While its

close analog, 2-(2-chloroethoxy)ethanol, is a well-documented precursor in the synthesis of

pharmaceuticals like Quetiapine and Hydroxyzine, the specific applications of 2-(2-
chlorophenoxy)ethanol are less commonly cited.[7][8][9] However, its structure makes it a

valuable building block for creating a diverse range of molecules. Its potential lies in its ability to

introduce the 2-(2-chlorophenoxy)ethyl moiety into larger, more complex structures, which

could be explored in the development of new chemical entities.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-(2-Chlorophenoxy)ethanol is associated with several hazards.

Hazard Statements:

H302: Harmful if swallowed[1]

H312: Harmful in contact with skin[1]

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

H332: Harmful if inhaled[1]

Precautionary Measures:

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid

breathing vapor or mist. Wash hands thoroughly after handling.[10]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,

and a lab coat.[11]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from

sources of ignition and incompatible materials like strong oxidizing agents.[10][12]
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Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of 2-(2-
Chlorophenoxy)ethanol.

Protocol 7.1: Synthesis of 2-(2-Chlorophenoxy)ethanol
Objective: To synthesize 2-(2-Chlorophenoxy)ethanol from 2-chlorophenol and ethylene

oxide.

Methodology:

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a

condenser, and a gas inlet tube under an inert atmosphere (e.g., nitrogen).

Reagent Preparation: Dissolve 2-chlorophenol in a suitable solvent (e.g., anhydrous THF).

Add a catalytic amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form

the sodium 2-chlorophenoxide in situ.

Reaction: Bubble ethylene oxide gas slowly through the stirred solution at a controlled

temperature. The causality here is that the phenoxide is a potent nucleophile that attacks the

strained epoxide ring of ethylene oxide, leading to ring-opening.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material (2-chlorophenol) is consumed.

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

product using column chromatography on silica gel to yield pure 2-(2-
Chlorophenoxy)ethanol.
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Protocol 7.2: Characterization by Fourier-Transform
Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in the synthesized product to confirm its identity.

Methodology:

Sample Preparation: Prepare a thin film of the purified liquid sample between two potassium

bromide (KBr) salt plates.

Background Spectrum: Record a background spectrum of the empty spectrometer to

account for atmospheric CO₂ and water vapor.

Data Acquisition: Place the KBr plates with the sample in the spectrometer and acquire the

infrared spectrum over a range of 4000-400 cm⁻¹.

Data Analysis and Validation:

Confirmation of Success: A successful synthesis is validated by the presence of a broad

peak around 3300 cm⁻¹ (O-H stretch from the alcohol) and a strong peak around 1250

cm⁻¹ (aryl C-O ether stretch).

Confirmation of Purity: The absence of a strong, sharp peak around 3550-3600 cm⁻¹,

which would indicate a free phenolic O-H, confirms the consumption of the 2-chlorophenol

starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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